molecular formula C19H21NO6 B11294093 N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine

Cat. No.: B11294093
M. Wt: 359.4 g/mol
InChI Key: BALLDRSEUITJHT-UHFFFAOYSA-N
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Description

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine is a complex organic compound with the molecular formula C19H21NO6 This compound is characterized by its unique structure, which includes a benzo[c]chromen-1-yl moiety linked to a glycine residue through a propanoyl group

Preparation Methods

The synthesis of N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine typically involves multiple steps:

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using flow chemistry techniques for better control over reaction conditions.

Chemical Reactions Analysis

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Scientific Research Applications

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets. The benzo[c]chromen-1-yl moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The glycine residue may facilitate binding to proteins or other biomolecules, enhancing the compound’s biological activity .

Comparison with Similar Compounds

N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}glycine can be compared with other similar compounds:

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

2-[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]propanoylamino]acetic acid

InChI

InChI=1S/C19H21NO6/c1-10-7-14(25-11(2)18(23)20-9-16(21)22)17-12-5-3-4-6-13(12)19(24)26-15(17)8-10/h7-8,11H,3-6,9H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

BALLDRSEUITJHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)NCC(=O)O

Origin of Product

United States

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